2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoyl methyl moiety attached to a 4-chlorophenyl ring. The 4-position of the thiazole is connected to an N-ethylacetamide group. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural analogs (e.g., triazole- and thiazole-containing compounds) are frequently studied for their roles as intermediates in heterocyclic synthesis or bioactive agents .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCEOXLTLXABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a chlorophenyl group, and an ethylacetamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . It is characterized by the following structural elements:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
- Chlorophenyl Group : Enhances reactivity and potential interactions with biological targets.
- Ethylacetamide Moiety : May influence solubility and bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H16ClN3O2S2 |
| IUPAC Name | N-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide |
| SMILES | O=C(CSc1nc(ccc(NC(c2ccccc2)=O)c2)c2s1)Nc(cc1)ccc1Cl |
The biological activity of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate access.
- Receptor Modulation : Interaction with receptors could alter signaling pathways, impacting cellular responses.
Biological Activity
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Thiazole compounds are known for their cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole derivatives can exhibit IC50 values in the low micromolar range against tumor cells .
- Antimicrobial Properties : Compounds similar to 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide have demonstrated significant antibacterial activity comparable to established antibiotics like norfloxacin .
Table 2: Biological Activity Overview
| Activity Type | Reference Compound | IC50 (µg/mL) |
|---|---|---|
| Antitumor | Doxorubicin | < 1.98 |
| Antimicrobial | Norfloxacin | Comparable |
Case Studies
Several studies have been conducted on similar thiazole compounds that provide insight into the biological activity of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide:
- Antitumor Efficacy : A study on thiazole derivatives indicated that modifications in the phenyl ring significantly enhance cytotoxicity against cancer cell lines such as Jurkat and HT29. The presence of electron-donating groups was crucial for increasing activity .
- Antimicrobial Testing : Research on thiazole-based compounds demonstrated effective inhibition against various bacterial strains. The structure–activity relationship (SAR) highlighted that substituents on the phenyl ring play a significant role in enhancing antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on core heterocycles, substituents, and inferred physicochemical or biological properties.
Structural and Functional Group Comparisons
Physicochemical and Electronic Properties
- Hydrophobicity : The 4-chlorophenyl group in the target compound contributes to hydrophobicity (logP ~3.5 estimated), comparable to triazole analogs (e.g., CAS: 332947-80-5, logP ~4.1) . Morpholine-containing derivatives (e.g., ) exhibit lower logP (~2.8) due to polar substituents.
- Solubility : The ethylacetamide group in the target compound likely enhances aqueous solubility compared to methylphenyl-substituted triazoles . Nitro and sulfonyl groups in reduce solubility but increase reactivity.
Research Findings and Implications
- Structural Optimization : Replacing the thiazole core with triazole (as in ) increases metabolic stability but may reduce target affinity.
- Substituent Effects : Ethyl groups (target compound) vs. morpholine () demonstrate trade-offs between solubility and bioavailability.
- Synthetic Utility : Derivatives like highlight the role of electron-withdrawing groups in facilitating nucleophilic substitutions for heterocyclic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
